2-(6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide
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Description
2-(6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C28H25FN2O4 and its molecular weight is 472.516. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
A considerable body of research focuses on synthesizing quinoline derivatives due to their significant biological activities and applications in medicinal chemistry. For instance, reactions of 2-chloro-4-methylquinolines with aminobenzoic acids have been studied to obtain new quinoline derivatives, revealing their potential as antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013). Additionally, the synthesis of 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides has been investigated, indicating their potential for analgesic and anti-inflammatory activities, with some derivatives showing promising results compared to standard drugs (Alagarsamy et al., 2015).
Biological Activities and Pharmacological Studies
Quinoline derivatives exhibit a wide range of biological activities, making them valuable in drug development. For example, novel unsymmetrical N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl)-N-(aryl)acetamidines have been synthesized and evaluated for their potential pharmacological properties, showcasing the versatility of quinoline compounds in medicinal chemistry (Khan et al., 2010). Furthermore, compounds derived from quinoline, such as those synthesized via the iodine-mediated cyclization of (Z)-3-acetylamino-3-(2-vinylphenyl)propenamides, have been explored for their potential in creating new therapeutic agents (Kobayashi et al., 2007).
Molecular Docking and Synthesis for Dual Inhibitor Potentials
Research on quinazolinone-based derivatives, such as the synthesis of ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, has been conducted to evaluate their cytotoxic activity against various cancer cell lines, illustrating the compound's potential as an effective anti-cancer agent (Riadi et al., 2021).
Antioxidant Activity and Coordination Complexes
Studies on pyrazole-acetamide derivatives have shown significant antioxidant activity, highlighting the chemical versatility and potential therapeutic applications of quinoline derivatives in combating oxidative stress (Chkirate et al., 2019).
properties
IUPAC Name |
2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN2O4/c1-3-18-5-7-19(8-6-18)27(33)24-16-31(17-26(32)30-21-11-9-20(29)10-12-21)25-14-13-22(35-4-2)15-23(25)28(24)34/h5-16H,3-4,17H2,1-2H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQDSACHAAWIHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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